N-(4-Oxo-4-phenylbutan-2-yl)benzamide
Description
N-(4-Oxo-4-phenylbutan-2-yl)benzamide is a benzamide derivative characterized by a ketone group at the 4-position of a phenyl-substituted butan-2-yl backbone. Its synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation, hydrazide formation, and cyclization processes. Structural confirmation relies on spectroscopic techniques such as IR, $^1$H-NMR, $^{13}$C-NMR, and mass spectrometry. Key spectral features include the absence of νS-H (~2500–2600 cm$^{-1}$) and the presence of νC=O (~1660–1680 cm$^{-1}$) and νC=S (~1240–1255 cm$^{-1}$) bands, confirming its tautomeric preference for the thione form over the thiol form in triazole derivatives .
Properties
CAS No. |
259824-07-2 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(4-oxo-4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C17H17NO2/c1-13(12-16(19)14-8-4-2-5-9-14)18-17(20)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,20) |
InChI Key |
DZZCTCOQUCQXKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-4-phenylbutan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 4-oxo-4-phenylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-4-phenylbutan-2-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-Oxo-4-phenylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Oxo-4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
- N-(2-Nitrophenyl)-4-bromobenzamide () : Features a nitro group at the ortho position and a bromine substituent. The steric and electronic effects of the nitro group reduce rotational freedom compared to the target compound, influencing crystallinity and reactivity .
- 4-(Benzyloxy)-N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)benzamide (6b, ) : Contains a methoxy group and a benzyloxy moiety, enhancing electron-donating effects. The IR spectrum shows distinct C=O (1640 cm$^{-1}$) and C–O (1215 cm$^{-1}$) stretches, differing from the target compound’s ketone-dominated profile .
- N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenoxy)methyl]benzamide (): Incorporates a chlorophenoxy group, increasing hydrophobicity and steric bulk compared to the phenyl-ketone motif in the target compound .
Tautomerism in Triazole Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit tautomerism between thione and thiol forms.
Spectroscopic and Elemental Analysis
IR Spectral Comparison
- Target Compound : νC=O at 1663–1682 cm$^{-1}$, νC=S at 1247–1255 cm$^{-1}$ (if applicable) .
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) : νC=O at 1640 cm$^{-1}$, with additional νOCH3 bands at 1215 cm$^{-1}$ .
- Compound 6b () : νNH at 3335 cm$^{-1}$, νC=O (amide) at 1640 cm$^{-1}$, and νC–O (methoxy) at 1215 cm$^{-1}$ .
Elemental Composition
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